molecular formula C10H16O4 B1584534 Diethyl allylmalonate CAS No. 2049-80-1

Diethyl allylmalonate

Cat. No.: B1584534
CAS No.: 2049-80-1
M. Wt: 200.23 g/mol
InChI Key: GDWAYKGILJJNBB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Diethyl allylmalonate is a chemical compound that is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and flavors and fragrances compounds

Biochemical Pathways

This compound is involved in the synthesis of vitamins B1 and B6, barbiturates, and non-steroidal anti-inflammatory agents . These compounds, once synthesized, can participate in various biochemical pathways. For example, vitamins B1 and B6 are essential for energy metabolism and neurotransmitter synthesis, respectively.

Result of Action

The primary result of the action of this compound is the production of other compounds through chemical synthesis. These compounds, such as vitamins B1 and B6, barbiturates, and non-steroidal anti-inflammatory agents, can have various molecular and cellular effects depending on their specific mechanisms of action .

Action Environment

The action of this compound, as a chemical intermediate, is heavily influenced by the conditions of the chemical reaction in which it is used, including factors such as temperature, pH, and the presence of other chemicals. These factors can influence the yield and purity of the synthesized compounds. In terms of stability, this compound is a combustible liquid and should be stored in cool, dry conditions in well-sealed containers .

Preparation Methods

Diethyl allylmalonate is typically synthesized by reacting diethyl malonate with allyl bromide. The reaction is carried out under a nitrogen atmosphere in the presence of anhydrous potassium carbonate and acetonitrile as the solvent. The reaction mixture is heated to 80°C for 24 hours, followed by filtration and concentration to yield this compound as a colorless liquid .

Industrial production methods may involve similar reaction conditions but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Diethyl allylmalonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the allyl group.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced derivatives.

Common reagents used in these reactions include potassium carbonate, acetonitrile, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl allylmalonate is an important intermediate in the synthesis of:

Comparison with Similar Compounds

Diethyl allylmalonate can be compared with other similar compounds such as:

This compound is unique due to its specific reactivity profile, making it a valuable intermediate in various synthetic processes.

Properties

IUPAC Name

diethyl 2-prop-2-enylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-4-7-8(9(11)13-5-2)10(12)14-6-3/h4,8H,1,5-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWAYKGILJJNBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC=C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883787
Record name Propanedioic acid, 2-(2-propen-1-yl)-, 1,3-diethyl ester
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Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2049-80-1
Record name Diethyl allylmalonate
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Record name Diethyl allylmalonate
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Record name Diethyl allylmalonate
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Record name Propanedioic acid, 2-(2-propen-1-yl)-, 1,3-diethyl ester
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Record name Propanedioic acid, 2-(2-propen-1-yl)-, 1,3-diethyl ester
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Record name Diethyl allylmalonate
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Record name DIETHYL ALLYLMALONATE
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Synthesis routes and methods I

Procedure details

A 500 mL three necked round bottom flask was charged with diethyl malonate (20 g), dry potassium carbonate (43 g) and dry CH3CN (200 mL) under nitrogen atmosphere. The reaction mixture was stirred at room temperature for 10 minutes and allylbromide (23 g) was slowly added to the reaction mixture at room temperature. The reaction mixture was heated to 80° C. for 24 hours. The reaction mixture was cooled to room temperature and filtered through celite bed. The celite bed was washed with acetonitrile (100 mL) and the combined filtrate was concentrated to give diethyl 2-allylmalonate (24 g) as colorless liquid. 1H NMR (CDCl3): δ 1.26 (t, 6H), 2.61-2.67 (m, 2H), 3.42 (t, 1H), 4.20 (q, 4H), 5.03-5.16 (m, 2H), 5.70-5.85 (m, 1H).
[Compound]
Name
three
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a THF suspension (50 ml) containing sodium hydride (0.92 g, 21 mmol, 55% in oil) was added dropwise at 0° C. diethyl malonate (3.2 g, 20 mmol). The reaction liquid was heated to room temperature and stirred for 1 hour. The reaction liquid was stirred overnight together with allyl bromide (2.9 g, 24 mmol). With water added, the reaction liquid was extracted with ether. The organic layer was washed with a saturated aqueous solution of sodium chloride and dried with anhydrous magnesium sulfate. After solvent removal, the residues were purified by silica gel chromatography. Thus there was obtained 2.88 g of diethyl allylmalonate (yields: 72%). This product was identical with commercial one.
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
2.9 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Malonic acid diethyl ester (100 g, 0.625 mol) was added dropwise at 0° C. to a mixture of sodium ethoxide (46.8 g, 0.688 mol) in ethanol (1 L). The reaction mixture was stirred for 4 hours. 3-Bromo-propene (83.2 g, 0.688 moles) was added dropwise to the mixture at 0° C. After addition, the mixture was warmed to reflux and stirred overnight. The mixture was cooled to room temperature, filtered and the solvent was removed in vacuo to afford the title compound in 86% yield, 100 g which was used for the next step without further purification.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
46.8 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
83.2 g
Type
reactant
Reaction Step Two
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical reactions diethyl allylmalonate participates in?

A1: this compound is often used in [4+2] cycloaddition reactions with cyclopentadienes, yielding bicyclic compounds like diethyl bicyclo[2.2.1]hept-5-en-2-ylmethylmalonates []. It can also participate in radical addition reactions with per(poly)fluoroalkyl iodides in the presence of a chromium chloride/iron catalyst system to produce per(poly)fluoroalkylmethyl-substituted cyclopropane derivatives [].

Q2: Can this compound be used to synthesize other valuable compounds?

A2: Yes, this compound serves as a precursor for various compounds. For instance, it can be alkylated with iodomethane-d3 and further manipulated to synthesize deuterium-labeled methylmalonic acid and propionic acid, specifically methyl-d3-malonic acid and propionic-3,3,3-d3 acid []. It can also be reacted with anhydrous sodium ethoxide and subsequently hydrolyzed and decarboxylated to yield 4-pentenoic acid, a compound used in food flavorings [].

Q3: Are there any applications of this compound derivatives in materials science?

A3: Yes, research indicates that chlorinated derivatives of diethyl bicyclo[2.2.1]hept-5-en-2-ylmethylmalonates, synthesized from this compound, show promise as plasticizers for poly(vinyl chloride) (PVC) polymers []. Additionally, a β-diketone-functionalized polyhedral oligomeric silsesquioxane (POSS) dendrimer, synthesized using this compound, was used to create hybrid luminescent complexes with lanthanide ions. These complexes, when incorporated into a polymethyl methacrylate (PMMA) matrix, formed nanoparticles that imparted luminescent properties to the PMMA material [].

Q4: Has this compound been used to modify polymers?

A4: Yes, this compound has been successfully utilized in the functionalization of atactic polypropylene. This process, initiated by dicumyl peroxide, incorporates the allyl group of this compound into the polymer backbone [].

Q5: What spectroscopic data is available for characterizing this compound?

A5: While the provided abstracts lack specific spectroscopic details, this compound is commonly characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques provide information on the compound's structure, functional groups, and molecular weight. For instance, 4-pentenoic acid, synthesized from this compound, was confirmed using MS, IR, and 1H NMR [].

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